methyl 2-(1H-indol-4-yl)acetate
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Overview
Description
Methyl 2-(1H-indol-4-yl)acetate is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-indol-4-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves multicomponent reactions and the use of various catalysts to improve yield and efficiency. These methods are designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-indol-4-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 2-(1H-indol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of methyl 2-(1H-indol-4-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . Specific pathways and targets depend on the context of its application, such as its role in inhibiting certain enzymes or modulating receptor activity .
Comparison with Similar Compounds
Methyl 2-(1H-indol-4-yl)acetate can be compared with other indole derivatives, such as:
Methyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar biological activities but different structural properties.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions.
The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 2-(1H-indol-4-yl)acetate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)7-8-3-2-4-10-9(8)5-6-12-10/h2-6,12H,7H2,1H3 |
InChI Key |
PCFBXLRGEGGHKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C2C=CNC2=CC=C1 |
Origin of Product |
United States |
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